Neopallavicinin

Description

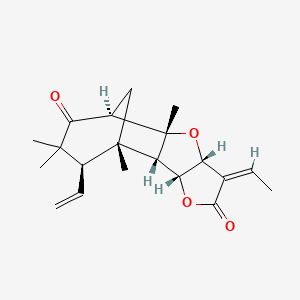

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H26O4 |

|---|---|

Molecular Weight |

330.4 g/mol |

IUPAC Name |

(1S,2S,3R,6Z,7R,9R,10S,13R)-13-ethenyl-6-ethylidene-1,9,12,12-tetramethyl-4,8-dioxatetracyclo[8.3.1.02,9.03,7]tetradecane-5,11-dione |

InChI |

InChI=1S/C20H26O4/c1-7-10-13-14(23-17(10)22)15-19(5)9-11(20(15,6)24-13)16(21)18(3,4)12(19)8-2/h7-8,11-15H,2,9H2,1,3-6H3/b10-7-/t11-,12+,13-,14+,15-,19+,20+/m1/s1 |

InChI Key |

WYOPVCJAKMHFLL-VHTULQGASA-N |

Isomeric SMILES |

C/C=C\1/[C@@H]2[C@@H]([C@@H]3[C@]4(C[C@@H]([C@@]3(O2)C)C(=O)C([C@@H]4C=C)(C)C)C)OC1=O |

Canonical SMILES |

CC=C1C2C(C3C4(CC(C3(O2)C)C(=O)C(C4C=C)(C)C)C)OC1=O |

Synonyms |

neopallavicinin pallavicinin |

Origin of Product |

United States |

Isolation and Purification Methodologies

Source Organism Collection and Preparation

Neopallavicinin was initially isolated from the liverwort Pallavicinia subciliata. cuhk.edu.hk Liverworts are small, non-vascular plants. The collection of the source organism typically involves gathering sufficient biomass of the plant material. Preparation for extraction generally involves drying the collected plant material, often followed by grinding into a powder to increase the surface area for efficient extraction of compounds.

Extraction Techniques

Extraction is the process of separating the desired compounds from the plant matrix using suitable solvents. While specific details for this compound extraction from Pallavicinia subciliata are not extensively detailed in the provided search results, general techniques for extracting natural products from plant materials are well-established. Common methods include using organic solvents to dissolve the target compounds from the dried and ground plant material. Techniques such as maceration, percolation, or Soxhlet extraction can be employed. miamioh.edu The choice of solvent depends on the polarity of the target compound; for diterpenes like this compound, less polar or moderately polar organic solvents are typically used. Supercritical fluid extraction (SFE) is another technique used for natural product extraction. researchgate.net

Chromatographic Separation Strategies

Following the initial extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are essential for separating this compound from other co-extracted substances based on their differing physical and chemical properties.

Column Chromatography

Column chromatography is a widely used technique for the initial separation and fractionation of crude extracts. In this method, the extract is loaded onto a column packed with a stationary phase (commonly silica (B1680970) gel or alumina). Mobile phases of varying polarity are passed through the column, eluting compounds based on their affinity for the stationary and mobile phases. By carefully selecting the stationary phase and optimizing the solvent system, fractions enriched in this compound can be obtained.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical and preparative technique offering high resolution for the separation and purification of compounds. tku.edu.twnih.gov It is particularly useful for purifying compounds from complex mixtures after initial separation steps. HPLC utilizes a liquid mobile phase that is pumped at high pressure through a column packed with small particles of stationary phase. nih.gov Reversed-phase HPLC, which uses a non-polar stationary phase and a polar mobile phase, is a common method for purifying natural products like diterpenes. nih.gov The separation is based on the differential partitioning of compounds between the stationary and mobile phases. nih.gov Purification using HPLC can yield compounds with high purity. evitachem.comyoutube.com

Purity Assessment

Assessing the purity of isolated this compound is crucial to ensure its suitability for further research or applications. Various analytical techniques are employed for this purpose. Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are commonly used to confirm the identity and assess the purity of isolated natural products. evitachem.com Chromatographic techniques, particularly analytical HPLC, can also be used to determine the purity by analyzing the chromatogram for the presence of single peaks corresponding to this compound and the absence of significant peaks from impurities. tku.edu.tw The purity can be evaluated by integrating the peak area of this compound relative to the total peak area of all detected compounds.

Structural Elucidation and Absolute Configuration Determination

Spectroscopic Analysis Techniques

Spectroscopic techniques provide crucial information about the molecular framework, functional groups, and stereochemistry of Neopallavicinin. numberanalytics.com

NMR spectroscopy is a powerful tool for determining the connectivity of atoms within a molecule and gaining insights into its three-dimensional structure. numberanalytics.comnih.govsemanticscholar.org

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the types of protons and carbons present in the molecule, their chemical environments, and their relative numbers. semanticscholar.orgdntb.gov.uaevitachem.commdpi.com

¹H NMR Spectroscopy: The ¹H NMR spectrum shows signals corresponding to different types of protons, with their chemical shifts (δ) indicating their electronic environment and their multiplicity (singlet, doublet, triplet, multiplet) revealing the number of neighboring protons. hmdb.canih.gov Integration of the signal areas provides the relative number of protons for each signal. Analysis of coupling constants (J values) further helps in establishing connectivity between protons. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum displays signals for each unique carbon atom in the molecule. np-mrd.orghmdb.cachemistryviews.org Chemical shifts in the ¹³C NMR spectrum are particularly useful for identifying different types of carbon atoms, such as methyl, methylene, methine, quaternary carbons, and carbonyl carbons. mdpi.com

Two-dimensional NMR experiments provide through-bond or through-space correlations between nuclei, enabling the construction of the molecular skeleton and the assignment of signals. semanticscholar.orgdntb.gov.uaevitachem.commdpi.commagritek.comsdsu.edu

COSY (Correlation Spectroscopy): The COSY spectrum reveals correlations between protons that are coupled to each other through one or more bonds. dntb.gov.uaevitachem.comsdsu.educreative-biostructure.com Cross-peaks in a COSY spectrum indicate which protons are in the same spin system, helping to piece together fragments of the molecule. sdsu.educreative-biostructure.com

HSQC (Heteronuclear Single Quantum Correlation): The HSQC experiment shows correlations between protons and the carbons to which they are directly attached (one-bond correlations). semanticscholar.orgdntb.gov.uaevitachem.comsdsu.educreative-biostructure.comcolumbia.edu This spectrum is crucial for assigning proton signals to their corresponding carbon signals. sdsu.educreative-biostructure.comcolumbia.edu

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can help in determining the molecular formula and structural subunits. numberanalytics.comsemanticscholar.orgdntb.gov.uanih.govreddit.comresearchgate.netnih.gov High-resolution mass spectrometry (HRMS) is particularly useful for determining the exact molecular formula. rsc.org

IR spectroscopy is used to identify the functional groups present in this compound by detecting characteristic molecular vibrations. semanticscholar.orgdntb.gov.uaevitachem.comorgchemboulder.cominnovatechlabs.comirug.orgusp.org Absorption bands at specific wavenumbers correspond to the stretching and bending modes of different bonds, such as carbonyl (C=O), hydroxyl (O-H), and carbon-carbon double bonds (C=C). orgchemboulder.cominnovatechlabs.com

Circular Dichroism (CD) spectroscopy is a valuable technique for determining the absolute configuration of chiral molecules like this compound. researchgate.netnp-mrd.orgspectroscopyasia.comnih.govelte.hunih.govprotocols.ioresearchgate.netyoutube.com CD measures the differential absorption of left and right circularly polarized light by a chiral sample. spectroscopyasia.comnih.govyoutube.com The resulting CD spectrum, with its characteristic Cotton effects (peaks and troughs), can be compared to calculated CD spectra for different possible stereoisomers to assign the absolute configuration. spectroscopyasia.comnih.gov In the case of this compound, CD studies, in combination with other methods like X-ray crystallography, have been used to establish its absolute configuration. researchgate.net

Data from these spectroscopic techniques, often integrated with X-ray crystallographic data when available, allows for the comprehensive structural elucidation and absolute configuration determination of this compound. researchgate.netresearchgate.netresearchgate.net

Table 1: Illustrative ¹H NMR Data for this compound (Partial)

| δ (ppm) | Multiplicity | J (Hz) | Integration | Assignment (Example) |

| x.xx | s | - | 3H | CH₃ |

| y.yy | d | z.z | 1H | CH |

| ... | ... | ... | ... | ... |

Table 2: Illustrative ¹³C NMR Data for this compound (Partial)

| δ (ppm) | Type (from DEPT/HSQC) | Assignment (Example) |

| aaa.aa | C (Quaternary) | C=O |

| bbb.bb | CH | CH |

| ccc.cc | CH₂ | CH₂ |

| ddd.dd | CH₃ | CH₃ |

| ... | ... | ... |

Table 3: Illustrative Key HMBC Correlations for this compound (Partial)

| Proton (δH) | Carbon (δC) | Correlation (Example) |

| x.xx | aaa.aa | ³J (H-C-C-C) |

| y.yy | bbb.bb | ²J (H-C-C) |

| ... | ... | ... |

Table 4: Illustrative Key IR Absorption Bands for this compound (Partial)

| Wavenumber (cm⁻¹) | Functional Group (Example) |

| ~1700 | C=O (Carbonyl) |

| ~3400 | O-H (Hydroxyl) |

| ... | ... |

Table 5: Illustrative Key CD Data for this compound (Partial)

| Wavelength (nm) | Δe (M⁻¹ cm⁻¹) | Observation (Example) |

| λ₁ | +ve or -ve | Positive or Negative Cotton Effect |

| λ₂ | +ve or -ve | Positive or Negative Cotton Effect |

| ... | ... | ... |

These tables represent the types of data that are analyzed from spectroscopic experiments to determine the structure and absolute configuration of a compound like this compound. The interpretation of the correlations in 2D NMR spectra, combined with the information from 1D NMR, MS, IR, and CD, allows chemists to build a comprehensive picture of the molecule. researchgate.netresearchgate.netresearchgate.net The absolute configuration, particularly important for chiral natural products, is often confirmed by comparing experimental CD spectra with theoretical calculations or through X-ray crystallography when suitable crystals can be obtained. researchgate.netspectroscopyasia.comnih.gov

One-Dimensional NMR (1H, 13C)

Infrared (IR) Spectroscopy

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful non-destructive analytical technique used to determine the three-dimensional structure of crystalline materials at an atomic level chem960.comvulcanchem.com. This method involves exposing a single crystal of the compound to X-rays. The highly ordered and symmetrical nature of the crystal causes the X-rays to diffract in a specific pattern chem960.comvulcanchem.com. By analyzing the positions and intensities of these diffracted spots, researchers can determine the internal lattice of the crystal, including the precise positions of atoms, bond lengths, and bond angles chem960.comvulcanchem.com.

For this compound, single-crystal X-ray diffraction analysis was specifically utilized to determine its absolute configuration nih.gov. This technique is considered the only method for unambiguously determining absolute structure. The data obtained from the X-ray diffraction experiment allows for the calculation of XYZ coordinates for each atom, which are fundamental for establishing the molecule's three-dimensional structure and stereochemistry chem960.com.

Determination of Stereochemistry and Contiguous Stereocenters

The stereochemistry of a molecule, which describes the spatial arrangement of its atoms, is critical to its identity and properties. The absolute configuration of this compound was determined through techniques including single-crystal X-ray diffraction and CD analysis nih.gov.

Chemical Synthesis Approaches

Racemic Total Synthesis

The initial forays into the synthesis of neopallavicinin focused on producing the racemic mixture, a common strategy to first establish a viable synthetic route before tackling the complexities of stereocontrol.

Initial Strategies and Pathways

A notable approach to the racemic total synthesis of this compound, along with its diastereomer pallavicinin (B235427), was developed through a biomimetic pathway. nih.govresearchgate.net This strategy draws inspiration from the proposed biosynthetic route in nature. The synthesis commenced from the well-known (±)-Wieland-Miescher ketone, a versatile starting material in the synthesis of numerous natural products. nih.govwikipedia.org This biomimetic approach aimed to efficiently and stereoselectively construct the core structure of this compound. nih.gov

Key Reactions and Intermediates

The racemic synthesis of this compound hinged on a series of key chemical transformations. A crucial step in this synthetic sequence was a Grob fragmentation. nih.govresearchgate.netwikipedia.orgwpmucdn.comnumberanalytics.com This reaction is a powerful tool in organic synthesis for the cleavage of carbon-carbon bonds to form new functional groups. numberanalytics.com

Following the fragmentation, an intramolecular aldol (B89426) cyclization was employed to forge one of the critical rings of the this compound skeleton. nih.govresearchgate.netpressbooks.puborganicchemistrytutor.com This type of reaction is particularly useful for constructing five- or six-membered rings from a single molecule containing two carbonyl groups. pressbooks.pub The final key step in this sequence was an intramolecular Michael reaction, which completed the assembly of the core structure. nih.govresearchgate.net The stereochemistry of the final product was efficiently controlled and was directly related to the stereochemistry of the initial Wieland-Miescher ketone. nih.gov

Enantioselective Total Synthesis

Building upon the knowledge gained from racemic syntheses, researchers next turned their attention to the more challenging enantioselective total synthesis of this compound, aiming to produce a single, specific stereoisomer.

Catalytic Asymmetric Approaches

Catalytic asymmetric methods have been instrumental in the enantioselective synthesis of this compound. Palladium-catalyzed reactions, in particular, have played a pivotal role. nih.gov One of the highlights of an enantioselective synthesis was a palladium-catalyzed enantioselective decarboxylative allylation. nih.govresearchgate.net This reaction was key to establishing a chiral all-carbon quaternary stereocenter, a common challenge in natural product synthesis. nih.govresearchgate.net

Another critical palladium-catalyzed transformation was an oxidative cyclization, which was used to assemble the [3.2.1]-bicyclic moiety of the molecule. nih.govresearchgate.net These catalytic methods offer a powerful and atom-economical way to introduce chirality and construct complex ring systems.

Strategic Highlights

The enantioselective syntheses of this compound have been marked by several strategic innovations. A key challenge in these syntheses is the formation of chiral quaternary stereocenters. The use of a palladium-catalyzed enantioselective decarboxylative allylation successfully addressed this challenge, creating the desired stereocenter with high control. nih.govresearchgate.net

Synthetic Studies on Subunits and Analogs

The intricate structure of this compound has necessitated the development of specific synthetic routes for its core components. A significant achievement in this area has been the targeted synthesis of its bis-tetrahydrofuran (bis-THF) subunit.

Synthesis of Bis-tetrahydrofuran Subunit

The cornerstone of this synthetic sequence is a Pd/Cu-catalysed oxycarbonylation of syn/anti-hex-5-ene-2,4-diols, which serves as the pivotal step for creating the bicyclic lactone intermediates. researchgate.netresearchgate.netgoogle.hu The major bicyclic lactone intermediate was then successfully transformed into the target bis-tetrahydrofuran subunit of (-)-neopallavicinin. researchgate.netresearchgate.net

| Step | Reaction Type | Key Reagents/Conditions | Starting Material | Product |

| Key Step | Stereospecific Oxycarbonylation | Pd/Cu catalysis | syn/anti-hex-5-ene-2,4-diols | Bicyclic lactones |

| Overall | Multi-step synthesis | - | (R)-methyl-3-hydroxybutanoate | Bis-tetrahydrofuran subunit |

Methodological Developments for Complex Scaffolds

The challenge of constructing the complete and complex scaffold of this compound has spurred significant methodological innovations in organic synthesis. rsc.org A landmark achievement is the first enantioselective, protecting-group-free synthesis of (+)-Neopallavicinin by Jia and coworkers, completed in 15 steps. researchgate.netnih.govresearchgate.net This strategy is predicated on highly chemoselective and stereoselective transformations, thereby avoiding the common, yet often inefficient, use of protecting groups. researchgate.netnih.gov

Highlights of this elegant synthesis include:

Palladium-catalyzed enantioselective decarboxylative allylation : This crucial step establishes the chiral all-carbon quaternary stereocenter with high efficiency and enantioselectivity. researchgate.netresearchgate.netnih.gov

Palladium-catalyzed oxidative cyclization : This reaction is employed to assemble the characteristic [3.2.1]-bicyclic moiety of the this compound core. researchgate.netresearchgate.netnih.gov

Unprecedented LiBHEt₃-induced fragmentation/protonation : A novel transformation of an α-hydroxy epoxide was developed to forge the α-furan ketone with the correct configuration. researchgate.netresearchgate.netnih.gov

These methodological advancements not only provided access to enantiopure this compound but also showcased powerful new reactions for the construction of complex molecular architectures found in other terpenoids. nih.govresearchgate.net

| Methodological Innovation | Reaction Type | Key Reagents/Catalyst | Purpose in Synthesis |

| Enantioselective Decarboxylative Allylation | Palladium-catalyzed C-C bond formation | Palladium catalyst | Formation of the chiral all-carbon quaternary stereocenter |

| Oxidative Cyclization | Palladium-catalyzed cyclization | Palladium catalyst | Assembly of the [3.2.1]-bicyclic moiety |

| Epoxide Fragmentation/Protonation | Reduction/Rearrangement | LiBHEt₃ (Super-Hydride®) | Formation of the α-furan ketone with desired configuration |

Bioinspired and Biomimetic Synthetic Strategies

Drawing inspiration from nature's synthetic pathways offers a powerful and often more efficient approach to complex natural products. jiayanxinggroup.com Several research groups have successfully applied biomimetic strategies to the synthesis of this compound. jiayanxinggroup.combjmu.edu.cn

The first total synthesis of (±)-Neopallavicinin, reported by Wong and coworkers in 2006, utilized a biomimetic pathway. researchgate.netnih.gov This approach commenced from the well-known (±)-Wieland-Miescher ketone. researchgate.netnih.gov The synthesis was efficiently stereocontrolled and featured a series of key cyclization and fragmentation reactions that are thought to mimic plausible biosynthetic steps. nih.gov

Key transformations in this biomimetic route included:

Grob fragmentation

Intramolecular aldol cyclization

Intramolecular Michael reaction

More recently, the Jia research group has expanded on biomimetic principles to develop a unified synthetic strategy for this compound and a host of related Pallavicinia diterpenoids. jiayanxinggroup.combjmu.edu.cndntb.gov.ua Their work emphasizes strategic ring constructions, such as bioinspired [3+2] annulations, to streamline the synthesis of polycyclic frameworks. dntb.gov.ua These strategies often lead to more concise and efficient syntheses by minimizing steps and avoiding cumbersome protecting-group manipulations, representing a significant advance in the field. researchgate.net

| Synthetic Strategy | Starting Material | Key Reactions | Target |

| Wong (2006) | (±)-Wieland-Miescher ketone | Grob fragmentation, Intramolecular aldol cyclization, Intramolecular Michael reaction | (±)-Neopallavicinin |

| Jia (2015, 2024) | Chiral cyclohexenone derivative | Pd-catalyzed enantioselective decarboxylative allylation, Pd-catalyzed oxidative cyclization | (+)-Neopallavicinin |

Biosynthetic Investigations

Proposed Biogenetic Pathways from Labdane (B1241275) Precursors

Labdane-related diterpenoids, including neopallavicinin, originate from the acyclic precursor geranylgeranyl diphosphate (B83284) (GGPP). The biosynthesis is typically initiated by a class II diterpene synthase (diTPS) that catalyzes the cyclization of GGPP to form a bicyclic diphosphate intermediate, such as copalyl diphosphate (CPP) acs.orgmdpi.comnih.gov. This bicyclic intermediate serves as a branching point for the synthesis of a vast array of labdane-related structures acs.orgrsc.org.

A proposed biogenetic pathway for this compound suggests its formation from a single labdane precursor researchgate.net. This aligns with the general understanding that labdane diterpenoids provide the core structure from which more elaborated compounds, including seco-labdanes like this compound, are derived through further enzymatic modifications researchgate.netresearchgate.net. The structural features of this compound, particularly its 7,8-seco-labdane skeleton, indicate that it arises from a labdane framework that undergoes specific C-C bond cleavage researchgate.netresearchgate.netbohrium.com.

Enzymatic Transformations and Intermediates

The conversion of bicyclic labdane intermediates, such as CPP, to complex structures like this compound involves a series of enzymatic transformations. Following the initial cyclization catalyzed by class II diTPSs, class I diTPSs often convert the bicyclic diphosphate into hydrocarbon diterpenes mdpi.com. Subsequent steps involve various modifying enzymes, including cytochrome P450 monooxygenases (CYPs), oxidoreductases, and other tailoring enzymes mdpi.comresearchgate.net.

While specific enzymes directly involved in the biosynthesis of this compound have not been fully elucidated, studies on related labdane diterpenoids in liverworts and other organisms provide insights into the potential enzymatic machinery. For instance, cytochrome P450 enzymes have been shown to catalyze diverse reactions such as oxidation, decarboxylation, and methylation in the biosynthesis of other labdane derivatives mdpi.com. The structural complexity of this compound suggests the involvement of several enzymatic steps, including oxidations and cyclizations, following the initial formation of a labdane skeleton researchgate.netthieme-connect.com.

Studies on diterpene biosynthesis in liverworts, the source of this compound, have identified various terpene synthases, including those related to diterpene synthesis oup.comnih.govtandfonline.com. Liverworts utilize both typical plant terpene synthase genes and microbial-terpene synthase-like (MTPSL) genes, contributing to their rich terpenoid diversity tandfonline.com. While MTPSLs are often associated with mono- and sesquiterpene biosynthesis in liverworts, the presence of typical plant-type diterpene synthases supports the initial cyclization of GGPP to labdane-related intermediates oup.comtandfonline.com.

Role of C-C Bond Cleavage in Structural Diversity

The defining structural characteristic of this compound is its seco-labdane skeleton, which arises from the cleavage of a carbon-carbon bond within the parent labdane framework researchgate.netresearchgate.netbohrium.com. C-C bond cleavage is a crucial diversification strategy in terpenoid biosynthesis, leading to a wide array of seco- and nor-terpenoids with altered carbocyclic cores rsc.orgresearchgate.netresearchgate.netchemrxiv.org. This process complements other modifications like oxidation and cyclization, significantly increasing the structural diversity of natural products researchgate.netresearchgate.net.

This compound is classified as a 7,8-seco-labdane, indicating a cleavage event specifically between the C-7 and C-8 positions of the labdane skeleton researchgate.netbohrium.com. The enzymatic mechanisms underlying such specific bond cleavages are a key area of research. Oxidative cleavage, often facilitated by enzymes like Baeyer-Villiger monooxygenases or cytochrome P450s, is a common mechanism for generating seco-terpenoids researchgate.netchemrxiv.org. The cleavage event in the biosynthesis of this compound is likely enzyme-catalyzed and contributes to the formation of its unique tetracyclic ring system researchgate.netthieme-connect.comu-tokyo.ac.jpnih.gov.

The structural diversity observed in seco-labdanes, categorized by the specific C-C bond cleaved (e.g., 2,3-seco, 7,8-seco, 8,9-seco), highlights the importance of these enzymatic cleavage events in expanding the chemical space of natural products derived from a common labdane precursor researchgate.netresearchgate.net. The biosynthesis of this compound exemplifies how targeted C-C bond cleavage, following initial cyclization, plays a pivotal role in generating complex and unique diterpenoid structures found in organisms like liverworts researchgate.netresearchgate.netbohrium.com.

Molecular Mechanisms of Action and Biological Interactions Non Clinical Focus

In Vitro Biological Activity Profiling (Mechanistic, not clinical effect)

In vitro biological activity profiling involves testing a compound's effects on biological systems outside of a living organism, such as in cell cultures or biochemical assays. These studies aim to characterize the compound's activity at a mechanistic level, observing how it influences cellular processes or interacts with specific biomolecules. Phenotypic screening, a common starting point, involves testing compounds for their ability to induce a desired biological response in cells. While such screens can identify bioactive molecules, follow-up studies are required to determine the precise molecular targets responsible for the observed phenotype. Although Neopallavicinin is found in a class of compounds known for biological activities, specific in vitro profiling data for this compound was not detailed in the search results.

Identification of Molecular Targets (Conceptual and Methodological)

Identifying the molecular targets of a bioactive small molecule is essential for understanding its mechanism of action. This process aims to pinpoint the specific proteins or other biomolecules to which the compound binds or with which it interacts to produce its biological effect. Various approaches, often used in combination, are employed for target identification.

Biochemical Approaches

Biochemical methods provide direct ways to identify protein targets that bind to small molecules. Techniques such as affinity purification involve labeling the small molecule or the protein of interest and detecting binding after incubation and washing steps. This approach can provide information about physical interactions relevant to a compound's effects. Affinity chromatography, for instance, can be used for direct target identification upon labeling of natural products.

Computational Inference Methods

Computational methods leverage data and algorithms to predict potential targets of small molecules. These approaches can include analyzing chemical similarities between compounds with known targets or using network pharmacology to identify key proteins in disease pathways based on protein-protein interactions. Techniques such as molecular docking and virtual screening can also be used to predict binding interactions between a compound and potential protein targets. Computational methods can help prioritize potential targets for experimental validation.

Chemical Proteomics Applications

Chemical proteomics is a powerful approach that allows for the non-selective identification of unknown targets of compounds within complex biological matrices. Probe-based chemical proteomics often involves synthesizing a probe by immobilizing the small molecule onto a solid support or incorporating a tag that allows for enrichment of target proteins. Cell lysates are incubated with the probe, and proteins that bind are isolated and identified using mass spectrometry. Compound-centric chemical proteomics (CCCP) focuses on the molecular mechanisms of individual bioactive small molecules by leveraging the binding affinity of the compound to enrich target proteins. Activity-based protein profiling (ABPP) is another chemical proteomics technique that uses probes designed to interact with the active sites of specific protein families.

Structure-Activity Relationship (SAR) Studies (Conceptual and Methodological)

Structure-Activity Relationship (SAR) studies investigate how changes in the chemical structure of a molecule affect its biological activity. By systematically modifying different parts of a compound and testing the biological effects of the resulting analogues, researchers can identify which structural features are important for activity, potency, and selectivity. SAR is a fundamental concept in optimizing bioactive compounds.

Correlation of Structural Features with Molecular Interactions

Detailed studies specifically elucidating the correlation between the structural features of this compound and its molecular interactions were not available in the provided search results. General principles of structure-activity relationships (SAR) in chemistry and drug discovery indicate that the three-dimensional arrangement of atoms and functional groups within a molecule dictates how it interacts with biological targets, such as proteins or enzymes. These interactions can involve various forces, including hydrogen bonding, hydrophobic interactions, electrostatic interactions, and van der Waals forces, which collectively contribute to the binding affinity and specificity of a compound to its target. evitachem.comacs.orgchemrxiv.org Understanding these correlations typically requires detailed experimental techniques, such as X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy of compound-target complexes, alongside computational methods like molecular docking and dynamics simulations. acs.org While the synthesis of this compound and related seco-labdane diterpenoids involves understanding their stereochemistry and reactivity based on structural features researchgate.netresearchgate.netchemrxiv.orgresearchgate.net, this does not directly translate to a documented understanding of its biological molecular interactions based on the available information.

Cellular Pathway Modulation (Mechanistic, not clinical outcome)

Information detailing the specific cellular pathways modulated by this compound at a mechanistic level was not identified in the search results. Research into natural products from sources like bryophytes has revealed various biological activities and modulation of cellular processes, including enzyme inhibition and effects on cell viability nih.gov. However, these findings are often associated with extracts or fractions, and the specific compounds responsible, along with their precise mechanisms of action on cellular pathways, require targeted investigation. The synthesis of this compound and related compounds provides access to these molecules for potential biological evaluation researchgate.netresearchgate.netresearchgate.net, but the mechanistic outcomes of such evaluations on cellular pathways were not described in the provided literature.

Advanced Research Methodologies and Computational Studies

Spectroscopic Advancements in Elucidation

The definitive characterization of Neopallavicinin, particularly in distinguishing it from its diastereomer, pallavicinin (B235427), relies on a suite of advanced spectroscopic techniques. escholarship.org While traditional methods provide a basic framework, modern advancements offer deeper insights into its complex three-dimensional structure.

Key spectroscopic methods employed in the study of this compound and related diterpenoids include:

Magnetic Resonance Spectroscopy (MRS) : Both ¹H and ¹³C NMR are fundamental in mapping the carbon-hydrogen framework. Advanced 2D-NMR techniques, such as COSY, HSQC, and HMBC, are crucial for establishing the connectivity between different parts of the molecule, confirming the intricate tetracyclic 6/5/5/5 skeleton. nih.govupenn.edu

Circular Dichroism (CD) : CD spectroscopy is vital for investigating the stereochemistry of chiral molecules like this compound. nih.gov By measuring the differential absorption of left and right circularly polarized light, CD provides information about the absolute configuration of stereocenters, which is essential for differentiating between stereoisomers. nih.gov

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the precise molecular formula of this compound. mdpi.com Fragmentation patterns observed in MS/MS experiments can further help in corroborating the proposed structure.

These methods, when used in concert, provide the comprehensive data necessary for the unambiguous structural elucidation of this compound. researchgate.net

Table 1: Spectroscopic Techniques in this compound Research

| Technique | Application in this compound Study | Reference |

|---|---|---|

| Magnetic Resonance Spectroscopy (MRS) | Elucidation of the carbon-hydrogen framework and molecular connectivity. | nih.gov |

| Circular Dichroism (CD) | Investigation of stereochemistry and determination of absolute configuration. | nih.gov |

| Mass Spectrometry (MS) | Determination of molecular formula and structural corroboration through fragmentation. | mdpi.com |

Computational Chemistry Applications

Computational chemistry utilizes computer simulations to solve complex chemical problems, offering insights that complement experimental findings. wikipedia.orgdiphyx.com For a molecule like this compound, computational approaches are invaluable for predicting structure, understanding reactivity, and exploring potential biological relevance. schrodinger.comscribd.comresearchgate.net These methods range from molecular mechanics to high-level quantum mechanical calculations. wikipedia.org

Quantum chemical modeling, particularly methods like Density Functional Theory (DFT), provides a theoretical means to validate and refine experimentally determined structures. aspbs.comrsc.org For this compound, these calculations can:

Predict Spectroscopic Data : By calculating properties like NMR chemical shifts and coupling constants for proposed structures, researchers can compare theoretical data with experimental spectra to confirm the correct isomer and conformation.

Determine Conformational Stability : Quantum calculations can determine the relative energies of different possible conformations of the flexible ring systems within this compound, identifying the most stable, lowest-energy structure.

Confirm Stereochemistry : Theoretical calculation of Circular Dichroism spectra for potential enantiomers or diastereomers allows for a direct comparison with experimental CD data, which is a powerful tool for assigning the absolute configuration of complex molecules. rsc.org

In silico bioactivity prediction uses computational models to forecast the potential biological effects of a molecule. nih.govnih.gov This is a critical step in modern drug discovery, allowing for the prioritization of compounds for further testing. nih.govnih.gov For this compound and its synthetic analogues, these methods can:

Identify Potential Protein Targets : By screening the molecule's structure against databases of known protein binding sites, it is possible to generate hypotheses about its potential cellular targets. mdpi.com

Predict Pharmacokinetic Properties : Tools like ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictors can estimate the drug-likeness of this compound, flagging potential liabilities early in the research process. bdpsjournal.orgajol.info

Guide Analogue Synthesis : Predictions can help guide the synthesis of new derivatives by suggesting modifications to the this compound scaffold that might enhance a particular desired activity or improve pharmacokinetic properties. acs.orgacs.org

Computational chemistry is a powerful tool for investigating the mechanisms of complex chemical reactions. researchgate.netx-mol.net The biomimetic total synthesis of this compound involves several key steps, including a Grob fragmentation, an intramolecular aldol (B89426) cyclization, and a Michael reaction. nih.govresearchgate.net Computational modeling can be applied to:

Map Reaction Energy Profiles : By calculating the energies of reactants, transition states, and products, chemists can create a detailed energy profile for each step of the synthesis.

Understand Stereocontrol : Modeling the transition states of the cyclization reactions can explain the observed stereochemical outcome, revealing why one diastereomer is formed preferentially over another. This is particularly relevant for the synthesis of this compound, where stereocontrol is a key challenge. nih.gov

Optimize Reaction Conditions : A theoretical understanding of the reaction mechanism can provide insights into how to optimize conditions (e.g., solvent, temperature, catalyst) to improve reaction yield and selectivity.

Table 2: Computational Chemistry in this compound Research

| Methodology | Specific Application | Insight Gained | Reference |

|---|---|---|---|

| Quantum Chemical Modeling (e.g., DFT) | Structural Elucidation | Confirmation of stereochemistry and conformation by comparing calculated vs. experimental spectroscopic data. | aspbs.comrsc.orgroutledge.com |

| In Silico Bioactivity Prediction | Pharmacological Profiling | Forecasting of potential biological targets and drug-like properties to guide further research. | nih.govacs.org |

| Mechanistic Modeling | Pathway Elucidation | Understanding reaction stereoselectivity and optimizing synthetic routes by modeling transition states. | researchgate.netx-mol.net |

In Silico Bioactivity Prediction

Integration of Synthetic and Analytical Techniques

The successful synthesis and characterization of this compound is a prime example of the necessary synergy between synthetic chemistry and advanced analytical methods. libguides.comresearchgate.net The development of protecting-group-free syntheses, for instance, demands highly chemoselective reactions. researchgate.net The success of each synthetic step can only be verified through rigorous analytical scrutiny.

This integration is a cyclical process:

Synthetic Design : A synthetic route, such as the biomimetic pathway to this compound, is designed. nih.govresearchgate.net

Execution & Monitoring : The reactions are carried out, often monitored by techniques like thin-layer chromatography.

Isolation & Purification : The product of each step is isolated and purified.

Analytical Verification : A suite of analytical tools, primarily NMR and MS, is used to confirm that the desired intermediate has been formed with the correct structure and stereochemistry.

Feedback : If the analysis reveals an unexpected outcome, the synthetic strategy must be revised. This feedback loop, powered by precise analytical data, is what enables the successful navigation of complex, multi-step total syntheses. researchgate.net

The enantioselective synthesis of this compound highlights this integration, where palladium-catalyzed reactions create complex stereocenters, the structures of which must be unequivocally confirmed by spectroscopic analysis before proceeding to the next step. researchgate.net

Future Directions and Research Opportunities

Development of Novel Synthetic Routes

The total synthesis of Neopallavicinin has been achieved through various strategies, including biomimetic pathways and enantioselective approaches. Future research is focused on developing novel synthetic routes that are more efficient, cost-effective, and environmentally sustainable. This includes exploring protecting-group-free syntheses, which can significantly reduce the number of steps and the generation of waste researchgate.netwiley-vch.de. Palladium-catalyzed reactions, such as enantioselective decarboxylative allylation and oxidative cyclization, have shown promise in constructing key structural elements of this compound and related diterpenoids, suggesting potential for further optimization and application in new routes researchgate.net. Biomimetic approaches, which mimic the proposed natural biosynthetic pathways, also offer opportunities for novel synthetic strategies, potentially leading to more direct and stereocontrolled syntheses nih.govresearchgate.netacs.orgacs.org.

Exploration of Additional Biosynthetic Intermediates

Understanding the complete biosynthetic pathway of this compound is crucial for potentially accessing the compound and its analogs through biological methods. While some biomimetic syntheses have been guided by proposed biosynthetic routes, a deeper exploration of additional biosynthetic intermediates is needed nih.govresearchgate.netacs.org. Identifying and characterizing these intermediates could reveal novel enzymatic transformations and provide inspiration for new synthetic strategies. Research into related diterpenoids and their biosynthesis, such as seco-labdane diterpenoids and guaianolides, can offer insights into potential enzymatic steps and intermediates involved in this compound formation researchgate.netacs.org.

Deeper Elucidation of Molecular Interaction Mechanisms

While the specific biological activity and molecular targets of this compound are not extensively detailed in the provided search results, diterpenoids often exhibit diverse biological properties. Future research should focus on a deeper elucidation of the molecular interaction mechanisms of this compound. This involves identifying its specific biological targets, understanding how it interacts with these targets at a molecular level, and determining the downstream effects of these interactions. Such studies could utilize a range of biochemical and cell biology techniques to define the precise mode of action.

Design and Synthesis of Advanced Analogs for Mechanistic Probing

The synthesis of analogs of natural products is a powerful approach to probe their mechanism of action and explore their structure-activity relationships nih.govresearchgate.netresearchgate.net. For this compound, the design and synthesis of advanced analogs can provide valuable tools for mechanistic studies. By systematically modifying different parts of the this compound structure, researchers can investigate how these changes affect binding to biological targets and subsequent biological effects. This could involve synthesizing analogs with specific functional group modifications, altered stereochemistry, or truncated or expanded ring systems. The development of efficient synthetic routes is essential for the preparation of a diverse library of such analogs nih.govresearchgate.net.

Application of Advanced Chemical Biology Tools

Advanced chemical biology tools can significantly aid in the study of this compound's biological activities and mechanisms. Techniques such as activity-based protein profiling, chemical probes, and click chemistry can be employed to identify and validate protein targets nih.govrsc.orgnih.govucsf.edu. For example, synthesizing this compound analogs tagged with reporter molecules would allow for the visualization and isolation of proteins that bind to the compound within a biological context ucsf.edu. Furthermore, advanced imaging techniques and genetic tools could be used to study the cellular localization and effects of this compound ucsf.edu. The application of these tools will provide a more comprehensive understanding of how this compound exerts its biological effects at the cellular and molecular levels.

Q & A

Q. What are the established synthetic pathways for Neopallavicinin, and how can researchers validate their purity and structural integrity?

this compound synthesis typically involves multi-step organic reactions, including [describe core steps, e.g., cycloaddition or catalytic asymmetric synthesis]. To validate purity and structure:

- Use High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, 2D experiments like COSY, HSQC) to confirm molecular composition and stereochemistry .

- Cross-reference spectral data with published values in peer-reviewed journals (e.g., Journal of Organic Chemistry) to resolve discrepancies .

- Ensure reproducibility by documenting reaction conditions (solvents, catalysts, temperature) in detail, adhering to IUPAC nomenclature and NIH preclinical reporting guidelines .

Q. What analytical techniques are critical for characterizing this compound’s physicochemical properties?

- Chromatographic methods (HPLC, GC-MS) to assess purity and stability under varying pH/temperature conditions .

- Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to study thermal behavior and polymorphism .

- X-ray Crystallography for absolute configuration determination, supplemented by computational modeling (DFT) to validate crystallographic data .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Contradictions often arise from methodological variability. To address this:

- Perform meta-analysis of existing data, comparing assay conditions (e.g., cell lines, concentrations, controls). For example, IC₅₀ values may vary due to differences in ATP concentrations in kinase inhibition assays .

- Replicate key studies using standardized protocols (e.g., NIH preclinical checklists) and validate results through orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

- Discuss discrepancies in the Discussion section by contextualizing experimental limitations (e.g., solvent interference, enzyme batch variability) .

Q. What strategies optimize this compound’s selectivity in complex biological systems?

- Employ structure-activity relationship (SAR) studies to modify functional groups (e.g., hydroxylation, halogenation) and assess off-target effects via proteome-wide profiling .

- Use chemoinformatics tools (e.g., molecular docking, MD simulations) to predict binding interactions with non-target proteins, followed by in vitro validation .

- Design negative control experiments (e.g., enantiomer testing, scrambled peptide analogs) to isolate specific bioactivity .

Q. How should researchers design experiments to investigate this compound’s mechanism of action (MoA) in neurodegenerative models?

- Combine transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling to identify pathways modulated by this compound .

- Use knockout/knockdown models (e.g., CRISPR-Cas9) to validate target engagement, ensuring statistical rigor (e.g., n ≥ 3, ANOVA with post-hoc tests) .

- Include time-resolved assays to distinguish primary effects from downstream compensatory mechanisms .

Methodological Guidance

Q. What statistical frameworks are recommended for dose-response studies involving this compound?

- For EC₅₀/IC₅₀ calculations, use nonlinear regression models (e.g., four-parameter logistic curve) with software like GraphPad Prism .

- Report confidence intervals and p-values adjusted for multiple comparisons (e.g., Bonferroni correction) .

- Validate assumptions of normality and homoscedasticity using Shapiro-Wilk and Levene’s tests .

Q. How can computational models enhance the study of this compound’s pharmacokinetics (PK)?

- Apply Physiologically Based Pharmacokinetic (PBPK) modeling to predict absorption/distribution, incorporating in vitro parameters (e.g., logP, plasma protein binding) .

- Validate predictions with in vivo PK studies in rodents, sampling plasma/tissue at critical timepoints (e.g., Tₘₐₓ, AUC₀–₂₄) .

Data Presentation and Reproducibility

Q. What are the best practices for presenting conflicting spectral data in publications?

- Create comparative tables listing observed vs. literature NMR shifts, highlighting deviations ≥0.2 ppm for protons or ≥2 ppm for carbons .

- Provide raw data (e.g., FID files) in supplementary materials and cite instrument calibration protocols (e.g., using TMS or residual solvent peaks) .

Q. How to ensure reproducibility in this compound’s synthetic protocols?

- Document batch-specific variability (e.g., reagent lot numbers, humidity levels) and provide step-by-step videos/photos for critical steps (e.g., crystallization) .

- Share Electronic Lab Notebooks (ELNs) via repositories like Zenodo, adhering to FAIR data principles .

Ethical and Reporting Standards

Q. What ethical guidelines apply to studies using this compound in animal models?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.